molecular formula C5H3ClOS B3024029 4-Chlorothiophene-3-carbaldehyde CAS No. 36155-89-2

4-Chlorothiophene-3-carbaldehyde

Cat. No.: B3024029
CAS No.: 36155-89-2
M. Wt: 146.6 g/mol
InChI Key: MXDGWCVDBWFTMC-UHFFFAOYSA-N
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Description

4-Chlorothiophene-3-carbaldehyde is an organic compound with the molecular formula C5H3ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

4-Chlorothiophene-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of biologically active compounds. For instance, it can act as a substrate for aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. Additionally, this compound can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function and activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also affects cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways. These interactions can result in changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the formation of covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins and the nitrogen atoms in nucleic acids. This can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can further influence cellular functions and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes. At high doses, this compound can induce toxic effects, including liver and kidney damage, oxidative stress, and inflammation. These adverse effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenase to form 4-chlorothiophene-3-carboxylic acid. Additionally, the compound can undergo conjugation reactions with glutathione, mediated by glutathione S-transferase, leading to the formation of glutathione conjugates. These metabolic transformations can influence the compound’s bioavailability and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, the compound may interact with specific transporters and binding proteins, facilitating its uptake and distribution within different cellular compartments. These interactions can affect the compound’s localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to the cytoplasm, where it interacts with metabolic enzymes and other biomolecules. Additionally, it may be targeted to specific organelles, such as the mitochondria, where it can influence mitochondrial function and energy metabolism. Post-translational modifications and targeting signals can further direct the compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothiophene-3-carbaldehyde typically involves the halogenation of thiophene derivatives followed by formylation. One common method is the halogen dance reaction, where halogenated thiophenes are treated with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . These intermediates can then be formylated to produce this compound.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorothiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Chlorothiophene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain pharmaceuticals and advanced materials .

Properties

IUPAC Name

4-chlorothiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClOS/c6-5-3-8-2-4(5)1-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDGWCVDBWFTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297885
Record name 4-Chloro-3-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36155-89-2
Record name 4-Chloro-3-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36155-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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